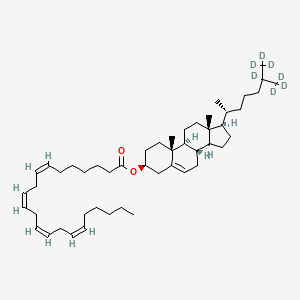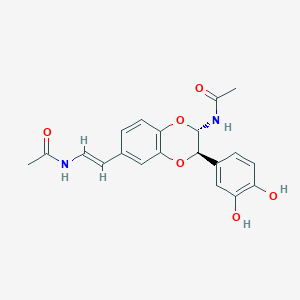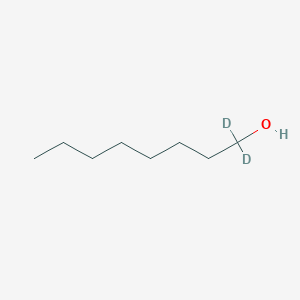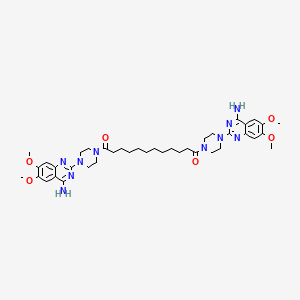
Cholesteryldocosa-7,10,13,16-tetraenoate-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesteryldocosa-7,10,13,16-tetraenoate-d7 is a deuterium-labeled derivative of cholesteryldocosa-7,10,13,16-tetraenoate. This compound is primarily used in scientific research, particularly in the fields of lipidomics and pharmacokinetics. The incorporation of deuterium atoms into the molecule makes it a valuable tool for studying metabolic pathways and drug interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryldocosa-7,10,13,16-tetraenoate-d7 involves the esterification of cholesteryl alcohol with docosa-7,10,13,16-tetraenoic acid-d7. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified using chromatographic techniques to remove any impurities and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Cholesteryldocosa-7,10,13,16-tetraenoate-d7 undergoes various chemical reactions, including:
Oxidation: The double bonds in the docosa-7,10,13,16-tetraenoate moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can also be reduced to form saturated derivatives.
Substitution: The ester bond can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as alcohols and amines can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated cholesteryldocosa derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cholesteryldocosa-7,10,13,16-tetraenoate-d7 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for studying lipid metabolism and interactions.
Biology: Used in tracing metabolic pathways and understanding the role of lipids in cellular processes.
Medicine: Helps in the development of deuterated drugs with improved pharmacokinetic profiles.
Industry: Utilized in the production of stable isotope-labeled standards for mass spectrometry.
Mécanisme D'action
The mechanism of action of cholesteryldocosa-7,10,13,16-tetraenoate-d7 involves its incorporation into lipid metabolic pathways. The deuterium atoms in the molecule provide a distinct mass difference, allowing researchers to trace its metabolic fate using mass spectrometry. This helps in understanding the pharmacokinetics and metabolic stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesteryldocosa-7,10,13,16-tetraenoate: The non-deuterated version of the compound.
Cholesteryl arachidonate: Another cholesteryl ester with a different fatty acid moiety.
Cholesteryl linoleate: A cholesteryl ester with linoleic acid.
Uniqueness
Cholesteryldocosa-7,10,13,16-tetraenoate-d7 is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracing in metabolic studies. This makes it a valuable tool for researchers studying lipid metabolism and drug interactions.
Propriétés
Formule moléculaire |
C49H80O2 |
|---|---|
Poids moléculaire |
708.2 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C49H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h11-12,14-15,17-18,20-21,30,39-40,42-46H,7-10,13,16,19,22-29,31-38H2,1-6H3/b12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1/i2D3,3D3,39D |
Clé InChI |
ITGTXSFLBABXQA-DDDMWDGUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)C)C)C([2H])([2H])[2H] |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B12405219.png)

![(14R,18R,19R)-25-ethoxy-11,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-4-azahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosa-1,3,5,7,9,11,24-heptaene](/img/structure/B12405228.png)
![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)

![N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B12405233.png)


![[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12405258.png)
![3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide](/img/structure/B12405278.png)
![6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride](/img/structure/B12405286.png)

![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)
![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)
